molecular formula C21H31NO5 B11828705 tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate

tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate

Cat. No.: B11828705
M. Wt: 377.5 g/mol
InChI Key: PXOPOTKNWRMBTF-LYQJXGAESA-N
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Description

This compound is a chiral carbamate derivative featuring a conjugated dienyl system (octa-1,6-diene), a hydroxy group at position 5, and a 4-methoxybenzyl (PMB) ether at position 8. Its structure combines rigidity from the conjugated diene with polar substituents, influencing solubility and reactivity.

Properties

Molecular Formula

C21H31NO5

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl N-[(4R,5S,6E)-5-hydroxy-8-[(4-methoxyphenyl)methoxy]octa-1,6-dien-4-yl]carbamate

InChI

InChI=1S/C21H31NO5/c1-6-8-18(22-20(24)27-21(2,3)4)19(23)9-7-14-26-15-16-10-12-17(25-5)13-11-16/h6-7,9-13,18-19,23H,1,8,14-15H2,2-5H3,(H,22,24)/b9-7+/t18-,19+/m1/s1

InChI Key

PXOPOTKNWRMBTF-LYQJXGAESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)[C@H](/C=C/COCC1=CC=C(C=C1)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(C=CCOCC1=CC=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-heteroatom bonds. Common synthetic routes may include:

    Protection of Hydroxyl Groups: Using tert-butyl dimethylsilyl chloride (TBDMS-Cl) or similar reagents.

    Formation of Carbon-Carbon Double Bonds: Via Wittig or Horner-Wadsworth-Emmons reactions.

    Introduction of Methoxybenzyl Group: Through nucleophilic substitution reactions.

    Carbamate Formation: Using isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using metal catalysts to improve reaction efficiency.

    Solvent Selection: Choosing appropriate solvents to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like PCC or DMP to convert hydroxyl groups to carbonyl groups.

    Reduction: Employing reducing agents such as LiAlH4 or NaBH4 to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions to replace leaving groups with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes, receptors, and other biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Similar compounds have been evaluated for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Key Features Molecular Weight Functional Groups
Target Compound (4R,5S,E)-configuration; octa-1,6-dienyl; 5-hydroxy; 8-PMB ether; Boc group ~367.4 (est.) Carbamate, alcohol, ether, conjugated diene
tert-butyl (4-chlorophenethyl)carbamate Linear chain; 4-chlorophenethyl group 255.74 Carbamate, aryl chloride
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane; formyl group ~267.3 (est.) Carbamate, aldehyde
tert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate Bicyclic lactone; ketone; ene group ~269.3 (est.) Carbamate, lactone, ketone
tert-butyl N-(5-methoxy-4-oxopentyl)carbamate Linear chain; methoxy; ketone ~245.3 (est.) Carbamate, ether, ketone

Key Observations :

  • The target compound’s conjugated diene and PMB ether differentiate it from simpler carbamates (e.g., ).
  • Bicyclic derivatives () exhibit constrained geometries, affecting their reactivity in ring-opening or nucleophilic reactions.
  • Linear analogs () lack stereochemical complexity, simplifying synthesis but limiting chiral applications.

Comparison :

  • Bicyclic Carbamates () : Synthesized via iodolactonization or cycloaddition. For example, describes iodolactone intermediates undergoing dehydroiodination to form bicyclic carbamates .
  • Protein Degrader L14 () : Uses HATU/DIEA-mediated coupling, highlighting carbamates’ role in bioconjugation.
  • Pyrrolo[2,3-b]pyridine Derivatives (): Employ organometallic reactions (e.g., n-BuLi lithiation) for complex scaffold assembly.

Reactivity Differences :

  • The target compound’s conjugated diene may participate in Diels-Alder reactions, unlike saturated analogs ().
  • PMB ethers are acid-labile, whereas tert-butyldimethylsilyl (TBS) ethers (e.g., ) require fluoride-based deprotection .

Research Findings and Data

Stereochemical Influence

The (4R,5S,E)-configuration in the target compound is critical for interactions in chiral environments, such as enzyme-binding pockets. In contrast, racemic bicyclic carbamates () lack enantiomeric specificity, limiting their utility in asymmetric catalysis .

Solubility and Bioavailability

  • The PMB ether enhances lipophilicity compared to hydroxylated analogs (e.g., ).
  • Bicyclic derivatives () exhibit lower solubility due to rigid frameworks, impacting formulation in drug delivery .

Biological Activity

Tert-butyl ((4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)octa-1,6-dien-4-yl)carbamate, identified by its CAS number 1372800-34-4, is a compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21_{21}H31_{31}NO5_5
  • Molecular Weight : 377.475 g/mol
  • LogP : 3.98920 (indicating moderate lipophilicity)

The structural characteristics of the compound suggest it may interact with biological targets due to its functional groups and hydrophobic regions.

Research indicates that compounds similar to this compound may exhibit various biological activities:

  • Neuroprotective Effects :
    • Compounds with similar structures have shown the ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. For instance, a related compound demonstrated an 85% inhibition of aggregation at 100 μM concentration .
    • In vitro studies indicated that certain carbamate derivatives can protect astrocyte cells from apoptosis induced by amyloid-beta peptide (Aβ1-42), suggesting a neuroprotective mechanism .
  • Enzyme Inhibition :
    • Similar compounds have been reported to act as inhibitors of β-secretase and acetylcholinesterase, both of which are significant targets in Alzheimer's disease treatment. For example, one study reported an IC50 value of 15.4 nM for β-secretase inhibition .

Case Studies and Research Findings

StudyCompoundFindings
Study 1M4 (related compound)Showed moderate protective effects against Aβ-induced cell death in astrocytes; reduced TNF-α and free radicals .
Study 2M4Inhibited amyloidogenesis in vivo; however, no significant difference was observed compared to controls .
Study 3M4Demonstrated inhibition of β-secretase activity without significant differences compared to galantamine .

Pharmacological Implications

The pharmacological implications of this compound are noteworthy:

  • Potential Alzheimer’s Disease Treatment : The ability to inhibit key enzymes involved in amyloid plaque formation positions this compound as a candidate for further research in neurodegenerative disease therapies.
  • Multi-target Approach : The structural complexity allows for interaction with multiple biological pathways, making it suitable for a multi-target therapeutic strategy.

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